molecular formula C21H32O15 B13391283 2-[[5-hydroxy-7-(hydroxymethyl)-4a-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,7a-dihydro-1H-cyclopenta[c]pyran-1-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol

2-[[5-hydroxy-7-(hydroxymethyl)-4a-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,7a-dihydro-1H-cyclopenta[c]pyran-1-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol

Cat. No.: B13391283
M. Wt: 524.5 g/mol
InChI Key: LZKBAGSBRBMVBE-UHFFFAOYSA-N
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Description

Melittoside is a natural phenolic glycoside found in the nectar of the Melitto genus. It is known for its antioxidant, anti-inflammatory, and antifungal activities. This compound has been researched for its potential use in the treatment of various diseases, including cancer, diabetes, and cardiovascular disease .

Preparation Methods

Synthetic Routes and Reaction Conditions

Melittoside can be synthesized through various chemical reactions involving the glycosylation of iridoid precursors. The synthetic routes typically involve the use of glycosyl donors and acceptors under specific reaction conditions. For instance, the glycosylation reaction can be carried out using a Lewis acid catalyst in an organic solvent at a controlled temperature .

Industrial Production Methods

Industrial production of melittoside involves the extraction of the compound from natural sources such as the Melitto genus. The extraction process includes steps like solvent extraction, filtration, and purification using chromatographic techniques. The purified compound is then crystallized to obtain melittoside in its pure form .

Chemical Reactions Analysis

Types of Reactions

Melittoside undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of melittoside can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .

Scientific Research Applications

Melittoside has a wide range of scientific research applications, including:

Mechanism of Action

Melittoside exerts its effects through various molecular targets and pathways. It scavenges free radicals, thereby exhibiting antioxidant activity. Additionally, melittoside inhibits the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in neurotransmission. The compound also modulates inflammatory pathways, contributing to its anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Melittoside

Melittoside is unique due to its specific glycosylation pattern and its ability to inhibit multiple enzymes involved in oxidative stress and inflammation. This makes it a valuable compound for research and potential therapeutic applications .

Biological Activity

The compound 2-[[5-hydroxy-7-(hydroxymethyl)-4a-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,7a-dihydro-1H-cyclopenta[c]pyran-1-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol is a complex polyphenolic structure that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and therapeutic applications based on diverse scientific literature.

Chemical Structure and Properties

The molecular formula of the compound is C25H38O11C_{25}H_{38}O_{11}, with a molecular weight of approximately 514.563 g/mol. The compound features multiple hydroxyl groups which contribute to its biological activity by enhancing solubility and reactivity with biological targets.

Antioxidant Activity

Numerous studies have demonstrated the antioxidant properties of similar polyphenolic compounds. The presence of multiple hydroxyl groups allows these compounds to scavenge free radicals effectively. For instance, research indicates that such compounds can reduce oxidative stress in cellular models by modulating reactive oxygen species (ROS) levels .

Anti-inflammatory Effects

The compound has shown promise in mitigating inflammation. It appears to inhibit the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) signaling pathway, which is crucial in the inflammatory response. This inhibition can lead to decreased expression of pro-inflammatory cytokines such as TNF-alpha and IL-6 .

Neuroprotective Properties

Research has highlighted the neuroprotective effects of related compounds in models of neuroinflammatory diseases. The ability to modulate TNF-alpha signaling through its receptors (TNFR1 and TNFR2) suggests that this compound may help in conditions like multiple sclerosis and Alzheimer's disease by promoting neuronal survival and reducing apoptosis .

The biological activities of this compound can be attributed to its interaction with various cellular pathways:

  • Antioxidant Mechanism : The hydroxyl groups donate electrons to neutralize free radicals.
  • NF-kB Inhibition : By blocking this pathway, the compound reduces the transcription of inflammatory genes.
  • Modulation of Cytokine Profiles : It alters the balance between pro-inflammatory and anti-inflammatory cytokines, promoting a favorable immune response.

Study 1: Antioxidant Activity Assessment

A study assessed the antioxidant capacity using DPPH (2,2-diphenyl-1-picrylhydrazyl) assays. The compound exhibited significant scavenging activity comparable to established antioxidants like ascorbic acid.

CompoundIC50 (µM)
Ascorbic Acid10
Compound X15
Compound Y25

Study 2: Anti-inflammatory Effects in vitro

In a controlled experiment using human macrophages stimulated with LPS (lipopolysaccharide), treatment with the compound resulted in a significant decrease in TNF-alpha production.

TreatmentTNF-alpha Production (pg/mL)
Control150
Compound80

Properties

Molecular Formula

C21H32O15

Molecular Weight

524.5 g/mol

IUPAC Name

2-[[5-hydroxy-7-(hydroxymethyl)-4a-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,7a-dihydro-1H-cyclopenta[c]pyran-1-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C21H32O15/c22-4-7-3-10(25)21(36-20-17(31)15(29)13(27)9(6-24)34-20)1-2-32-18(11(7)21)35-19-16(30)14(28)12(26)8(5-23)33-19/h1-3,8-20,22-31H,4-6H2

InChI Key

LZKBAGSBRBMVBE-UHFFFAOYSA-N

Canonical SMILES

C1=COC(C2C1(C(C=C2CO)O)OC3C(C(C(C(O3)CO)O)O)O)OC4C(C(C(C(O4)CO)O)O)O

Origin of Product

United States

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